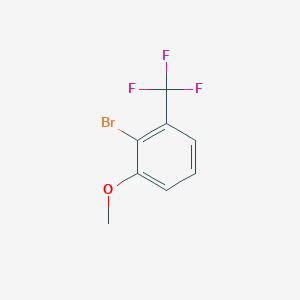

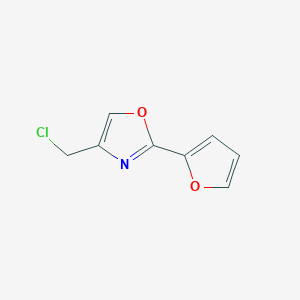

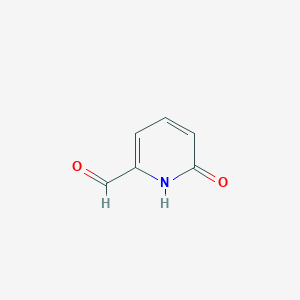

![molecular formula C12H7ClO3S B1370798 Dibenzo[b,d]furan-3-sulfonyl chloride CAS No. 42138-14-7](/img/structure/B1370798.png)

Dibenzo[b,d]furan-3-sulfonyl chloride

Übersicht

Beschreibung

Dibenzo[b,d]furan-3-sulfonyl chloride is an organic compound with the molecular formula C12H7ClO3S. It is a derivative of dibenzofuran, where a sulfonyl chloride group is attached to the third position of the dibenzofuran ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]furan-3-sulfonyl chloride typically involves the sulfonation of dibenzofuran followed by chlorination. The process can be summarized as follows:

Sulfonation: Dibenzofuran is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the third position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation and chlorination reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzo[b,d]furan-3-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Electrophilic Aromatic Substitution: The dibenzofuran ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Electrophilic Aromatic Substitution: Halogenating agents (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Halogenated Dibenzofurans: Formed by halogenation reactions.

Wissenschaftliche Forschungsanwendungen

Dibenzo[b,d]furan-3-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules.

Pharmaceutical Research: In the synthesis of potential drug candidates and bioactive molecules.

Material Science: In the development of advanced materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of dibenzo[b,d]furan-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in organic molecules, leading to the formation of sulfonamide, sulfonate ester, and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Dibenzofuran: The parent compound, which lacks the sulfonyl chloride group.

Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.

Dibenzodioxin: A related compound with two oxygen atoms in the central ring.

Uniqueness: Dibenzo[b,d]furan-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and research applications .

Eigenschaften

IUPAC Name |

dibenzofuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJNXSWIIBSXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623293 | |

| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42138-14-7 | |

| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

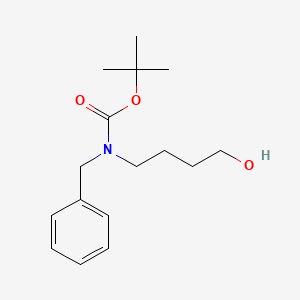

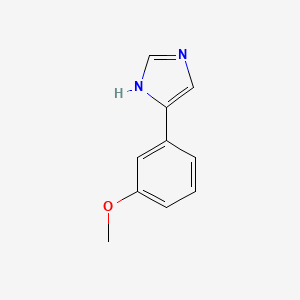

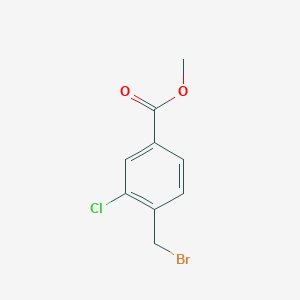

![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)